molecular formula C9H6F3N3 B1311875 6-(Trifluoromethyl)quinazolin-2-amine CAS No. 190273-94-0

6-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B1311875
CAS No.: 190273-94-0
M. Wt: 213.16 g/mol
InChI Key: DFOFJSOWTYTIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3. It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. The presence of the trifluoromethyl group at the 6th position of the quinazoline ring imparts unique chemical and physical properties to this compound. It is commonly used in various scientific research applications due to its potential biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 6-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .

Mode of Action

This compound interacts with the WRN helicase, inhibiting its function . This interaction results in the disruption of the DNA damage response, promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The major pathways involved in the repair of different types of DNA damage, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), are disrupted due to the inhibition of WRN helicase . This disruption leads to downstream effects such as the rapid growth of tumor cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (AOX) in vivo to produce quinazolinone . This metabolic process can impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit aldehyde oxidase (AOX), an enzyme involved in the metabolism of quinazoline compounds . This inhibition can lead to the accumulation of quinazolinone, which may have nephrotoxic effects. Additionally, this compound can interact with other biomolecules, potentially affecting cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit antiproliferative activity against several human cancer cell lines, including Eca-109, A549, PC-3, and MGC-803 . This compound can induce cellular apoptosis and cell cycle arrest, particularly in the S phase, thereby inhibiting cell proliferation. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been identified as a potential Werner (WRN) helicase inhibitor, which can inhibit cell proliferation in a WRN-dependent manner . This compound can also modulate gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature but should be refrigerated for optimal preservation . Over time, the compound may degrade, potentially altering its biochemical properties and efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it may cause toxic or adverse effects, including nephrotoxicity due to the accumulation of quinazolinone . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as aldehyde oxidase, which converts it into quinazolinone . This metabolic transformation can influence the compound’s activity and toxicity. Additionally, this compound may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoromethyl iodide.

    Formation of Intermediate: The reaction between 2-aminobenzonitrile and trifluoromethyl iodide in the presence of a base, such as potassium carbonate, leads to the formation of an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under specific reaction conditions, such as heating in the presence of a catalyst, to form the quinazoline ring structure.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.

    Medicine: Research has indicated that this compound and its derivatives may have anticancer properties. They are being investigated for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)quinazoline: A closely related compound with similar chemical properties.

    N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another derivative with potential anticancer activities.

    6-Iodo-2-(trifluoromethyl)-4-quinazolinone: A compound with antimicrobial properties.

Uniqueness

6-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity

Properties

IUPAC Name

6-(trifluoromethyl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFJSOWTYTIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442093
Record name 6-(trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190273-94-0
Record name 6-(trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)quinazolin-2-amine
Reactant of Route 2
6-(Trifluoromethyl)quinazolin-2-amine
Reactant of Route 3
6-(Trifluoromethyl)quinazolin-2-amine
Reactant of Route 4
6-(Trifluoromethyl)quinazolin-2-amine
Reactant of Route 5
6-(Trifluoromethyl)quinazolin-2-amine
Reactant of Route 6
6-(Trifluoromethyl)quinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.